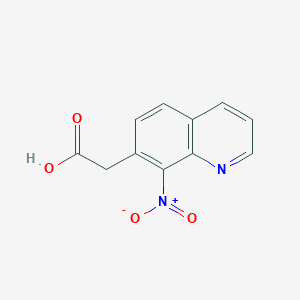

2-(8-Nitroquinolin-7-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

2-(8-nitroquinolin-7-yl)acetic acid |

InChI |

InChI=1S/C11H8N2O4/c14-9(15)6-8-4-3-7-2-1-5-12-10(7)11(8)13(16)17/h1-5H,6H2,(H,14,15) |

InChI Key |

ABQIKMXFPHTUGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)CC(=O)O)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 8 Nitroquinolin 7 Yl Acetic Acid and Its Congeners

Methodologies for Constructing the 8-Nitroquinoline (B147351) Core

The formation of the 8-nitroquinoline core is a critical first step in the synthesis of the target molecule. This can be achieved through the construction of the quinoline (B57606) ring system followed by nitration, or by utilizing a nitro-substituted precursor in the ring-forming reaction itself.

Established Quinoline Ring Synthesis Reactions (e.g., Skraup Synthesis, Pfitzinger Condensation, Doebner Reaction)

Several classical named reactions provide versatile routes to the quinoline scaffold. The choice of reaction often depends on the desired substitution pattern and the availability of starting materials.

The Skraup synthesis is a robust method for producing quinolines from the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org For the synthesis of congeners of the target molecule, a substituted aniline can be employed. For instance, the reaction of m-toluidine (B57737) with glycerol under Skraup conditions yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). brieflands.com

The Pfitzinger condensation offers an alternative route, involving the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net This method is particularly useful for accessing quinolines with substitution at the 2 and 3-positions.

The Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid, leads to the formation of quinoline-4-carboxylic acids. researchgate.netnih.gov This reaction provides a convergent approach to substituted quinolines. The related Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline. nih.govrsc.org

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. nih.gov The regioselectivity of the ring closure is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. sapub.org

Table 1: Comparison of Established Quinoline Ring Synthesis Reactions

| Reaction | Reactants | Product Type | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinolines | Robust, suitable for large-scale synthesis. wikipedia.org |

| Pfitzinger Condensation | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acids | Versatile for 2,3-disubstituted quinolines. researchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Three-component reaction, convergent. nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Variation of the Skraup synthesis. nih.govrsc.org |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Substituted Quinolines | Regioselectivity can be controlled. sapub.org |

Regioselective Nitration Protocols for Position 8 of Quinoline Scaffolds

Once the quinoline core is assembled, the introduction of a nitro group at the C-8 position is a crucial step. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

For a more selective approach, starting with a pre-substituted quinoline can direct the nitration to the desired position. A highly efficient method involves the nitration of 7-methylquinoline. The reaction of a mixture of 7-methylquinoline and 5-methylquinoline with fuming nitric acid in concentrated sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com This selectivity is attributed to the electronic directing effect of the methyl group, favoring nitration at the adjacent C-8 position.

Table 2: Regioselective Nitration of 7-Methylquinoline

| Substrate | Reagents | Temperature | Product | Yield | Reference |

| 7-Methylquinoline | Fuming HNO₃, H₂SO₄ | -5 °C | 7-Methyl-8-nitroquinoline | Excellent | brieflands.com |

| 7-Methylquinoline | Fuming HNO₃, H₂SO₄ | Room Temp. | 7-Methyl-8-nitroquinoline | 61% | chemister.ru |

Functionalization at the C-7 Position: Introducing the Acetic Acid Moiety

With the 8-nitroquinoline core in hand, the next critical stage is the introduction of the acetic acid group at the C-7 position. This can be approached through direct alkylation methods or, more commonly, through indirect pathways involving the functionalization of a precursor group.

Direct C-Alkylation Approaches to the Quinoline Ring

Direct C-H alkylation of the quinoline ring at the C-7 position is a challenging transformation due to the inherent reactivity of the heterocyclic system. While methods for C-H functionalization of quinolines exist, achieving selectivity at the C-7 position often requires specific directing groups or specialized catalytic systems. Direct introduction of an acetic acid moiety via C-H activation is not a commonly reported strategy for this specific scaffold.

Indirect Synthetic Pathways via Precursors and Subsequent Transformations (e.g., nitrile hydrolysis to carboxylic acid)

A more practical and widely applicable strategy involves the synthesis of a 7-substituted-8-nitroquinoline precursor, which can then be converted to the desired acetic acid derivative. A common and effective approach is the conversion of a 7-methyl group into the acetic acid side chain. This can be achieved through a two-step process: side-chain halogenation followed by cyanation and subsequent hydrolysis.

Side-Chain Halogenation: The methyl group of 7-methyl-8-nitroquinoline can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) to form 7-(bromomethyl)-8-nitroquinoline.

Cyanation: The resulting 7-(bromomethyl)-8-nitroquinoline can then be treated with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield 7-(cyanomethyl)-8-nitroquinoline.

Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to the carboxylic acid. This can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically with strong acids like hydrochloric or sulfuric acid, will yield the carboxylic acid directly. Base-catalyzed hydrolysis, using a hydroxide source like sodium or potassium hydroxide, will initially form the carboxylate salt, which upon acidification will furnish the final product, 2-(8-Nitroquinolin-7-yl)acetic acid.

Another potential indirect route involves the palladium-catalyzed cross-coupling of a 7-halo-8-nitroquinoline with a suitable two-carbon building block. For instance, a 7-bromo-8-nitroquinoline could potentially undergo a Sonogashira coupling with an acetylene derivative, which could then be further transformed into the acetic acid moiety. Alternatively, palladium-catalyzed carboxylation of a 7-halo-8-nitroquinoline could be explored, although this would lead to a carboxylic acid directly at the C-7 position, not the desired acetic acid. nih.gov

Optimization of Reaction Conditions and Yields

For the Skraup synthesis of 7-methylquinoline, careful control of the reaction temperature is crucial to prevent a violent exotherm. The use of a moderator, such as ferrous sulfate, is often employed. wikipedia.org Yields can be maximized by optimizing the ratio of reactants and the reaction time. A reported yield for the synthesis of 7-methylquinoline via a modified Skraup reaction is 70%. brieflands.com

In the regioselective nitration of 7-methylquinoline, maintaining a low temperature (-5 °C) is critical for achieving high selectivity for the 8-nitro isomer and minimizing the formation of byproducts. The use of fuming nitric acid ensures a high concentration of the nitrating species. This selective reaction has been reported to proceed with an excellent yield. brieflands.com Another protocol at room temperature reported a yield of 61%. chemister.ru

For the side-chain halogenation , the choice of radical initiator and solvent can significantly impact the yield and selectivity. Over-halogenation can be a potential side reaction that needs to be controlled by careful monitoring of the reaction progress.

The cyanation step is typically a high-yielding nucleophilic substitution. The choice of solvent (e.g., acetone, DMSO) and temperature can influence the reaction rate.

The hydrolysis of the nitrile can be optimized by adjusting the concentration of the acid or base and the reaction temperature and time. For acid hydrolysis, care must be taken to avoid any unwanted side reactions with the nitro group.

Table 3: Summary of Potential Synthetic Steps and Optimization Considerations

| Step | Reaction | Key Parameters for Optimization | Potential Challenges |

| 1 | Skraup Synthesis of 7-methylquinoline | Temperature control, reactant ratios, reaction time | Exothermic reaction, formation of isomers |

| 2 | Nitration of 7-methylquinoline | Temperature, concentration of acids | Formation of multiple nitro isomers |

| 3 | Side-chain halogenation of 7-methyl-8-nitroquinoline | Halogenating agent, radical initiator, solvent, light/heat | Over-halogenation, low selectivity |

| 4 | Cyanation of 7-(halomethyl)-8-nitroquinoline | Cyanide source, solvent, temperature | Handling of toxic cyanides |

| 5 | Hydrolysis of 7-(cyanomethyl)-8-nitroquinoline | Acid/base concentration, temperature, reaction time | Incomplete hydrolysis, side reactions with nitro group |

Green Chemistry Principles and Sustainable Synthesis of Quinoline Acetic Acid Derivatives

The synthesis of quinoline acetic acid derivatives, including this compound, is increasingly being guided by the principles of green chemistry to mitigate environmental impact and enhance safety. Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. mst.edu Consequently, modern synthetic strategies focus on the development of more sustainable and eco-friendly protocols. nih.gov

Key green chemistry principles being applied to the synthesis of quinoline derivatives include the use of alternative energy sources, environmentally benign solvents and catalysts, and the design of one-pot, multi-component reactions to improve atom economy. mst.edunih.gov Microwave irradiation, for instance, has emerged as a powerful tool in quinoline synthesis, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. google.com Solvent-free reactions and the use of water or other green solvents like acetic acid are also gaining prominence. google.com

Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are being re-evaluated and adapted to align with green chemistry principles. nih.govgoogle.com For example, efforts are being made to replace harsh acids and toxic oxidizing agents with more environmentally friendly alternatives. The use of heterogeneous catalysts is also a key feature of green synthetic routes, as they can be easily recovered and reused, minimizing waste. google.com

A plausible green synthetic approach to this compound could begin with the synthesis of a precursor like 7-methyl-8-nitroquinoline. The Skraup synthesis, a classic method, can be employed to produce a mixture of 7- and 5-methylquinoline, which can then undergo a selective nitration to yield 7-methyl-8-nitroquinoline. umass.edu While the traditional Skraup synthesis has environmental drawbacks, greener modifications are being explored.

The subsequent conversion of the methyl group of 7-methyl-8-nitroquinoline to the acetic acid side chain is a critical step. Green oxidation methods for converting aromatic methyl groups to carboxylic acids are being developed to replace traditional, more hazardous oxidizing agents. beyondbenign.org One such approach involves the use of t-butyl hydroperoxide with microwave radiation, which can be performed in water, avoiding the need for metal catalysts and organic solvents. google.com Another green oxidation strategy employs molecular oxygen in the presence of N-bromosuccinimide under photoirradiation. researchgate.net These methods align with the principles of green chemistry by reducing waste and avoiding the use of heavy metals. beyondbenign.orgresearchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of quinoline derivatives.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and fewer side products. |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent. | Eliminates solvent waste, reduces environmental impact, and can lead to higher reactivity. |

| Use of Green Solvents | Employs environmentally benign solvents such as water or acetic acid. | Reduces toxicity and environmental pollution associated with traditional organic solvents. |

| Heterogeneous Catalysis | Utilizes catalysts that are in a different phase from the reactants. | Facilitates catalyst recovery and reuse, minimizing waste and cost. |

| One-Pot, Multi-Component Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Improves efficiency, reduces waste, and saves time and resources. |

| Green Oxidizing Agents | Employs environmentally friendly oxidizing agents like hydrogen peroxide or molecular oxygen. | Avoids the use of toxic and hazardous heavy metal-based oxidants. |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to obtain a product of high purity, which is essential for its subsequent use in research and development. The choice of purification method depends on the nature of the impurities present in the crude product. Common techniques employed for the purification of quinoline derivatives, including nitroaromatic compounds and carboxylic acids, are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic nitro compounds, a variety of organic solvents can be considered. The purification of a related compound, 6-fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolene-4-yl) methyl-1-piperazinyl]-4-oxo-4H- google.comgoogle.com thiazeto [3,2-a] quinoline-3-carboxylic acid, has been achieved by heating and stirring in solvents such as N,N-dimethylformamide (DMF), followed by cooling to precipitate the purified crystals. google.com Similarly, the crystallization of mononuclear aromatic nitro-compounds has been described using nitric acid. google.com For quinoline carboxylic acid derivatives, recrystallization from ethanol has also been reported. ajchem-a.comresearchgate.net

The general steps for the recrystallization of this compound would involve:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly and undisturbed to induce crystallization.

Collecting the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

Column chromatography is another powerful technique for the purification of organic compounds. It is particularly useful for separating mixtures of compounds with similar polarities. In the context of quinoline carboxylic acids, flash chromatography using a gradient of ethyl acetate in hexane has been successfully employed. nih.gov The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

The table below outlines potential purification parameters for this compound based on techniques used for similar compounds.

| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |

| Recrystallization | Not Applicable | N,N-Dimethylformamide (DMF), Ethanol, Acetonitrile, Nitric Acid | Solvent selection is critical for obtaining high purity and yield. The cooling rate can affect crystal size and purity. |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane gradient | The polarity of the eluent is gradually increased to elute compounds with different polarities. |

| Column Chromatography | Alumina | To be determined based on compound polarity | Alumina can be basic, neutral, or acidic and should be chosen based on the stability of the compound. |

Chemical Transformations and Derivatization of 2 8 Nitroquinolin 7 Yl Acetic Acid

Reactivity of the Nitro Group at Position 8

The nitro group at the C8 position of the quinoline (B57606) ring is a key functional group that governs the reactivity of the aromatic system. Its strong electron-withdrawing character deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Reduction Reactions to Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroquinolines, providing access to the corresponding aminoquinoline derivatives. These amino compounds are valuable intermediates in the synthesis of various biologically active molecules. wikipedia.org

Common methods for the reduction of nitroarenes can be applied to 2-(8-nitroquinolin-7-yl)acetic acid. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Alternatively, chemical reduction methods can be employed. A classic method involves the use of metals in acidic media, such as tin powder in the presence of hydrochloric acid. wikipedia.org Stannous chloride is another effective reducing agent for the conversion of nitroquinolines to aminoquinolines under mild conditions, a method that tolerates a variety of other functional groups. nih.gov

Table 1: Common Reagents for the Reduction of Nitroquinolines

| Reducing Agent | Conditions | Product |

| H₂/Pd, Pt, or Ni | Hydrogen gas, catalyst | 2-(8-Aminoquinolin-7-yl)acetic acid |

| Sn/HCl | Tin powder, hydrochloric acid | 2-(8-Aminoquinolin-7-yl)acetic acid |

| SnCl₂ | Stannous chloride | 2-(8-Aminoquinolin-7-yl)acetic acid |

Nucleophilic Aromatic Substitution (SNAr) on Nitroquinoline Systems

The presence of the electron-withdrawing nitro group at the 8-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. While this compound itself does not possess a typical leaving group like a halide at a position activated by the nitro group (ortho or para), the principles of SNAr are crucial for understanding the reactivity of related nitroquinoline derivatives.

For an SNAr reaction to occur, a good leaving group must be present at a position ortho or para to the nitro group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nitro group. wikipedia.org For instance, in a hypothetical 5-halo-8-nitroquinoline derivative, a nucleophile could displace the halide.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) at Adjacent Positions

A more versatile reaction for the functionalization of nitroquinolines is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically at positions ortho or para to the nitro group. wikipedia.orgorganic-chemistry.org In the case of 8-nitroquinoline (B147351) systems, this would correspond to the C5 and C7 positions. nih.gov

The VNS reaction involves the attack of a carbanion, which contains a leaving group on the carbanionic carbon, onto the electron-deficient aromatic ring. organic-chemistry.org Following the initial addition, a base-induced elimination of the leaving group from the intermediate adduct leads to the substituted product and restoration of the aromatic system. acs.org This method has been successfully applied to introduce various substituents onto nitroquinoline rings. nih.gov For this compound, the C7 position is already substituted, so VNS would be expected to occur at the C5 position.

Modifications of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives and conjugates.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into esters and amides through standard organic synthesis methods.

Esterification: The Fischer esterification is a common method for producing esters, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides, which facilitate the formation of an amide bond. organic-chemistry.org A variety of coupling reagents developed for peptide synthesis are also applicable for the amidation of heterocyclic carboxylic acids. asiaresearchnews.comacs.org

Table 2: Derivatization of the Acetic Acid Side Chain

| Reaction | Reagents | Product |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | 2-(8-Nitroquinolin-7-yl)acetate ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | 2-(8-Nitroquinolin-7-yl)acetamide derivative |

Carboxylic Acid Derivatization for Conjugate Formation

The carboxylic acid group is a key point for the attachment of this compound to other molecules, such as biomolecules, to form conjugates. nih.gov This process, often referred to as bioconjugation, typically involves the activation of the carboxylic acid to make it more reactive towards nucleophilic groups on the target molecule, such as amines or alcohols.

The same activation methods used for amidation are often employed for conjugate formation. thermofisher.com For example, the carboxylic acid can be converted to a more reactive species like an N-hydroxysuccinimide (NHS) ester. This activated ester can then react cleanly with primary amines on a biomolecule to form a stable amide linkage. This strategy is widely used in the development of targeted therapeutic and diagnostic agents.

Cycloaddition Reactions Involving Quinoline-Based Scaffolds

The aromatic quinoline ring can participate in cycloaddition reactions, typically under photochemical conditions, to rapidly generate three-dimensional molecular architectures. These reactions dearomatize the ring system, providing access to complex polycyclic structures.

A notable example is the intermolecular [4+2] dearomative cycloaddition of quinolines with alkenes, mediated by energy transfer. nih.gov In these reactions, the quinoline acts as the diene component. The regioselectivity of this cycloaddition is highly dependent on the substitution pattern of the quinoline. For 8-substituted quinolines, a distinct regioselectivity is observed compared to quinolines substituted at other positions. nih.gov This suggests that this compound could undergo a photochemical [4+2] cycloaddition with an alkene, where the C5-C6 bond of the quinoline acts as part of the diene system, leading to a specific regioisomeric product. The reaction often requires a Lewis or Brønsted acid to facilitate the process. nih.gov These cycloaddition reactions are governed by frontier molecular orbital theory, with different outcomes under thermal versus photochemical conditions based on the number of π-electrons involved. youtube.comyoutube.com

Photochemical Transformations of Nitroquinoline-Based Systems

Beyond cycloadditions, nitroquinoline systems can undergo other photochemical transformations. The nitro group itself is photochemically active and can influence the excited-state chemistry of the molecule.

Irradiation of nitroaromatic compounds can lead to various transformations, including reduction, rearrangement, and cleavage of the C-NO₂ bond. While specific studies on the photochemistry of this compound are not prevalent, research on related systems provides insight. Studies on nitroquinoline derivatives have shown that the nitro group can be converted to a nitroso group during certain reactions, such as vicarious nucleophilic substitution, illustrating the lability of the nitro functionality. nih.gov

Furthermore, the photophysics of quinoline derivatives, such as 7,8-benzoquinoline, have been investigated, revealing processes like excited-state proton transfer (ESPT) that are highly sensitive to the solvent environment. iaea.org For this compound, with its acidic proton and multiple nitrogen atoms, complex excited-state behavior under irradiation can be anticipated, potentially leading to intramolecular proton transfer events or other rearrangements. The photochemical [4+2] cycloaddition discussed previously is a prime example of a productive photochemical transformation for this class of compounds. nih.gov

In Vitro Biological Activity and Mechanistic Elucidation of 2 8 Nitroquinolin 7 Yl Acetic Acid Derivatives

Structure-Activity Relationships (SAR) Governing Biological Effects

The biological effects of quinoline (B57606) derivatives are intricately linked to their chemical structure. The nature and position of substituents on the quinoline core, as well as the functional groups attached, play a crucial role in determining the compound's efficacy and target specificity.

The presence and position of a nitro group on the quinoline ring are critical determinants of biological activity. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinoline system, influencing its ability to interact with biological macromolecules.

Studies on various quinoline derivatives have demonstrated the importance of the nitro group. For instance, in a series of 2-styryl-8-nitroquinolines, the nitro group at the C-8 position was found to induce a more planar molecular geometry compared to their 8-hydroxy counterparts. nanobioletters.com This planarity can be crucial for intercalation into DNA or fitting into the active sites of enzymes. Research on 7-methyl-8-nitroquinoline (B1293703) has shown that functionalization, including the introduction of a nitro group, can modulate the cytotoxic activities of quinoline compounds. brieflands.com Specifically, the cytotoxicity against Caco-2 cell lines was observed to increase with the nitration of the quinoline ring and subsequent modifications, with an 8-nitro-7-quinolinecarbaldehyde derivative showing the highest cytotoxicity in one study. brieflands.com

Furthermore, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) is a well-known antimicrobial agent whose biological activities, including the inhibition of cathepsin B, are well-documented. nih.govresearchgate.net This highlights that the nitro group, often in combination with other substituents, is a key pharmacophoric feature for interaction with enzyme targets. The electron-withdrawing nature of the nitro group can enhance the ability of the quinoline scaffold to form crucial interactions, such as hydrogen bonds or charge-transfer complexes, with amino acid residues in a target protein's active site. researchgate.net

The acetic acid moiety attached to the quinoline scaffold is a key feature for the inhibition of certain enzymes, particularly aldose reductase. Carboxylic acid derivatives are a major class of aldose reductase inhibitors (ARIs). nih.gov The carboxylate group can act as a hydrogen bond acceptor and can also form ionic interactions with positively charged residues in the enzyme's active site, providing a strong anchor point for the inhibitor.

Research on substituted 2-oxoquinoline-1-acetic acid derivatives has shown that the 1-acetic acid group is vital for high levels of aldose reductase inhibitory activity. nih.gov Modifications to this moiety, such as esterification or increasing the length of the alkyl chain, lead to a significant reduction in inhibitory potency. nih.gov This suggests that both the acidic proton and the specific positioning of the carboxylate group are critical for molecular recognition and the inhibitory mechanism. In various heterocyclic compounds designed as ARIs, the acetic acid side chain consistently emerges as the "warhead" that interacts with the enzyme's active site. researchgate.netnih.gov

For example, the introduction of halogen atoms to the quinoline ring has been shown to increase lipophilicity and can enhance antimicrobial or anticancer activity. nih.govnih.gov In a study of 8-hydroxyquinoline (B1678124) derivatives, halogenation significantly increased activity against Gram-negative bacteria. nih.gov Similarly, the position of substituents is crucial. In a series of quinoxaline (B1680401) derivatives, which are structurally related to quinolines, an electron-withdrawing nitro group at the 7-position was found to decrease anticancer activity, demonstrating that the impact of a substituent is highly context-dependent. mdpi.com The combination of different functional groups, such as the 8-nitro and 7-acetic acid groups in the parent compound of this article, creates a unique chemical entity whose biological profile is determined by the interplay of these specific substitutions.

Enzyme Inhibition Studies and Molecular Mechanisms

Derivatives of 2-(8-Nitroquinolin-7-yl)acetic acid are of interest for their potential to inhibit specific enzymes implicated in disease, such as aldose reductase and cathepsin B.

Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. units.it The accumulation of sorbitol, the product of glucose reduction by AKR1B1, is linked to the pathogenesis of diabetic complications. Therefore, inhibiting this enzyme is a major therapeutic strategy.

Quinoline derivatives bearing an acetic acid group have been identified as potent aldose reductase inhibitors. A study on 2-oxoquinoline-1-acetic acids demonstrated that these compounds can inhibit the enzyme with high efficacy. The data below illustrates the inhibitory concentrations (IC₅₀) for a selection of these derivatives against rat lens aldose reductase.

| Compound | Substituent on Quinoline Ring | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Oxoquinoline-1-acetic acid | None | 6.0 | nih.gov |

| 6-Chloro-2-oxoquinoline-1-acetic acid | 6-Chloro | 0.45 | nih.gov |

| 6,8-Dichloro-2-oxoquinoline-1-acetic acid | 6,8-Dichloro | 0.50 | nih.gov |

| 7-Methyl-2-oxoquinoline-1-acetic acid | 7-Methyl | 2.5 | nih.gov |

The data clearly indicates that substitutions on the quinoline ring, particularly with electron-withdrawing groups like chlorine, can dramatically enhance inhibitory potency. nih.gov The mechanism of inhibition is believed to involve the carboxyl group of the acetic acid moiety binding to the anionic binding pocket of the enzyme's active site, a common feature for this class of inhibitors. nih.gov

Cathepsin B is a lysosomal cysteine protease that plays a role in various pathological processes, including cancer progression and neurodegenerative diseases. nih.govgoogle.com Consequently, inhibitors of this enzyme are of significant therapeutic interest.

Quinoline derivatives have been identified as effective cathepsin B inhibitors. Notably, 8-hydroxyquinolines, such as the FDA-approved drug nitroxoline (5-nitro-8-hydroxyquinoline), have been shown to inhibit cathepsin B activity. researchgate.net This indicates that the quinoline scaffold, particularly when substituted with a nitro group, can serve as a basis for designing cathepsin B inhibitors. The inhibitory mechanism often involves the quinoline derivative chelating the zinc ion in the active site of metalloproteases or forming key hydrogen bonds and hydrophobic interactions within the active site of cysteine proteases like cathepsin B. researchgate.netgoogle.com

The well-known cathepsin B inhibitor CA-074 and its cell-permeable methyl ester prodrug (CA-074Me) serve as benchmarks in the field. Their inhibitory activities highlight the potency that can be achieved against this enzyme.

| Compound | Description | IC₅₀ (nM) at pH 5.5 | Reference |

|---|---|---|---|

| CA-074 | Selective, irreversible peptide-based inhibitor | 44 | nih.gov |

| CA-074Me | Cell-permeable prodrug of CA-074 | 13,700 | nih.gov |

While direct studies on this compound are limited, the established activity of related nitro-substituted quinolines against cathepsin B suggests that this class of compounds warrants further investigation as potential inhibitors. researchgate.net

NAD(P)H:quinone oxidoreductase (NQO1) Interactions

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in the bioreductive activation of quinones and nitroaromatic compounds. nih.gov This enzyme catalyzes the two-electron reduction of these substrates to their corresponding hydroquinones, a process that can lead to either detoxification or bioactivation, depending on the chemical properties of the resulting hydroquinone. nih.gov For certain compounds, this reduction is a critical step in their mechanism of action, leading to the generation of cytotoxic agents. nih.gov

The interaction between NQO1 and nitroaromatic compounds, such as derivatives of this compound, is of significant interest in medicinal chemistry. The reduction of a nitro group by NQO1 can produce highly reactive nitroso and hydroxylamine (B1172632) metabolites. nih.gov These metabolites are electrophilic and can form covalent adducts with essential biological macromolecules like DNA and proteins, leading to cellular damage and death. nih.gov This mechanism is particularly relevant in the context of developing selective therapeutic agents, as NQO1 is often overexpressed in various human tumor cells compared to normal tissues. nih.gov

Research into quinoline-5,8-dione derivatives has shown that some of these compounds are excellent substrates for NQO1 and exhibit selective cytotoxicity towards cancer cell lines that overexpress this enzyme. nih.gov The NQO1-mediated redox cycling of these quinolinediones leads to the generation of reactive oxygen species (ROS), which contributes to their anticancer activity. nih.gov While direct studies on this compound itself are limited in this specific context, the established role of NQO1 in activating other nitroquinoline derivatives provides a strong basis for its potential interaction with this compound and its derivatives. nih.govird.fr The efficacy of such compounds is often linked to their redox potentials, which determine their suitability as NQO1 substrates. ird.fr

Antiparasitic Activity in Cellular Models

Derivatives of 8-nitroquinoline (B147351) have demonstrated notable antileishmanial activity, which is intrinsically linked to their bioactivation by parasitic nitroreductases (NTRs). nih.govnih.gov Leishmania parasites possess two main types of NTRs: a mitochondrial NTR1 that catalyzes a two-electron reduction and a cytosolic NTR2 that performs a one-electron reduction. nih.govnih.gov These enzymes are typically absent in mammalian cells, offering a pathway for selective toxicity against the parasite. ird.fr

The mechanism of action involves the reduction of the nitro group on the quinoline scaffold by these parasitic NTRs. nih.gov This reduction generates cytotoxic nitroso and hydroxylamine derivatives, which are believed to be the ultimate parasiticidal agents. nih.govnih.gov The effectiveness of these compounds is highly dependent on their chemical structure, which influences their interaction with and selective bioactivation by either NTR1 or NTR2. ird.fr

For instance, studies on 8-nitroquinolin-2(1H)-one derivatives have highlighted the critical role of the nitro group for antiparasitic activity. ird.fr Modifications at various positions on the quinolinone scaffold have been explored to optimize antileishmanial potency. The introduction of phenoxy or thiophenoxy moieties at position 4, particularly with halogen or trifluoromethyl substitutions on the phenyl ring, has been shown to maintain or enhance in vitro activity against Leishmania donovani. nih.gov Conversely, aminated substituents at the same position were found to be unfavorable for antileishmanial action. nih.gov A 3-bromo-substituted 8-nitroquinolin-2(1H)-one derivative was identified as being bioactivated by type 1 NTRs in L. donovani. ird.fr

The 8-nitroquinoline scaffold has also been a foundation for developing compounds with significant activity against Trypanosoma species, the causative agents of Human African Trypanosomiasis and Chagas disease. nih.govnih.gov Similar to their antileishmanial mechanism, the antitrypanosomal action of these compounds relies on the bioactivation of the nitro group by a mitochondrial type 1 nitroreductase present in the parasite. nih.gov

Pharmacological modulation of the 8-nitroquinolin-2(1H)-one core has led to the discovery of potent antitrypanosomal agents. A key strategy has been the introduction of electron-withdrawing groups to facilitate the reductive bioactivation by the parasite's NTR. ird.frnih.gov For example, a 6-bromo-substituted derivative of 8-nitroquinolin-2(1H)-one displayed impressive in vitro activity, with EC₅₀ values of 12 nM against Trypanosoma brucei brucei and 500 nM against Trypanosoma cruzi amastigotes. nih.govacs.org The introduction of a bromine atom at position 6 was found to be crucial for this high potency. ird.fr

Further structure-activity relationship studies have shown that substitutions at other positions also significantly impact activity. An 8-nitrotryptanthrin derivative, which contains a related quinoline structure, exhibited an EC₅₀ of 0.82 μM against T. brucei. nih.gov These findings underscore the potential of the 8-nitroquinoline framework in the design of novel antitrypanosomal drugs. nih.govacs.org

| Compound Derivative | Target Organism | EC₅₀ (µM) | Reference |

| 6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 0.012 | nih.govacs.org |

| 6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma cruzi | 0.500 | nih.govacs.org |

| 8-nitrotryptanthrin | Trypanosoma brucei | 0.82 | nih.gov |

Antimicrobial Spectrum and Underlying Mechanisms (e.g., Antibacterial, Antifungal)

The quinoline nucleus is a well-established scaffold in the development of antimicrobial agents. arkat-usa.org Derivatives of 8-hydroxyquinoline (8HQ), a related structural class, have demonstrated a broad spectrum of activity against various microorganisms. researchgate.net The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function, and to disrupt cell membrane integrity.

Studies on halogenated and nitrated derivatives of 8HQ have revealed potent antimicrobial properties. For instance, the parent 8HQ compound is highly effective against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range (3.44-13.78 μM). researchgate.net The introduction of a nitro group, as seen in 5-nitro-8-hydroxyquinoline (Nitroquine), also confers significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 5.26 to 84.14 μM. researchgate.net

While direct studies on the antimicrobial spectrum of this compound are not extensively documented in the provided context, the known activities of structurally similar nitroquinolines suggest its potential as an antimicrobial agent. The underlying mechanism is likely to involve pathways common to other nitroaromatic compounds, including the generation of reactive nitrogen species upon reduction of the nitro group within the microbial cell, leading to oxidative stress and damage to cellular components. The presence of the acetic acid side chain may also influence its solubility and ability to penetrate microbial cell walls.

| Compound | Microbial Group | MIC Range (µM) | Reference |

| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria, Fungi | 3.44 - 13.78 | researchgate.net |

| 5-Nitro-8-hydroxyquinoline (Nitroquine) | Gram-positive & Gram-negative bacteria | 5.26 - 84.14 | researchgate.net |

Plant Growth Regulation and Rhizogenesis Stimulation

Acetic acid derivatives, particularly indole-3-acetic acid (IAA), are well-known auxins, a class of plant hormones that play a central role in regulating plant growth and development. nih.gov Auxins are involved in numerous physiological processes, including cell elongation, cell division, tissue swelling, and the formation of adventitious roots (rhizogenesis). phytotechlab.com They are fundamental in orchestrating plant morphology and response to environmental stimuli. cornell.edu

The structural similarity of this compound to IAA suggests its potential to act as a plant growth regulator. The acetic acid moiety is a key feature of natural auxins. Plant growth-promoting rhizobacteria (PGPR) are known to synthesize and secrete auxins like IAA, which can enhance plant growth, including root development. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 2 8 Nitroquinolin 7 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(8-Nitroquinolin-7-yl)acetic acid, ¹H and ¹³C NMR are fundamental in assigning the positions of protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring and the acetic acid moiety. The aromatic region would display a complex pattern of multiplets for the quinoline protons. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the carboxylic acid group. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the carboxylic acid. The acidic proton of the carboxylic acid would typically be observed as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position. The carbons of the quinoline ring would appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The methylene carbon of the acetic acid side chain would also have a characteristic chemical shift.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the complex proton and carbon signals of the quinoline ring system. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

| Technique | Expected Observations |

| ¹H NMR | Multiplets in the aromatic region for quinoline protons, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | A signal for the carbonyl carbon, signals for the aromatic carbons of the quinoline ring, and a signal for the methylene carbon. |

| 2D-NMR (COSY, HSQC) | Correlation peaks confirming the connectivity of protons and their corresponding carbons, aiding in the complete structural assignment. |

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed, corresponding to the mass of the intact molecule. The fragmentation pattern can also provide structural information. For instance, the loss of the carboxylic acid group (–COOH) or the nitro group (–NO₂) would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₁₁H₈N₂O₄), the elemental composition can be confirmed with a high degree of confidence. bldpharm.com

| Technique | Expected Data |

| MS | Molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups. |

| HRMS | Highly accurate mass measurement to confirm the elemental composition, C₁₁H₈N₂O₄. bldpharm.com |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carbonyl group would appear as a strong absorption around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected to show strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | ~1700 (strong) |

| NO₂ (Nitro) | ~1550-1500 and ~1350-1300 (strong) |

| C-H (Aromatic) | ~3100-3000 |

| C=C (Aromatic) | ~1600-1450 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions of the quinoline ring system and the nitro group. researchgate.net The presence of the nitro group, an electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. The exact position and intensity of these bands can be influenced by the solvent polarity. physchemres.org Studies on similar quinoline derivatives suggest that the electronic transitions can be complex. researchgate.net

Electrochemical Methods for Redox Potential Analysis

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The nitro group is electrochemically active and can be reduced. The electrochemical data would provide information on the reduction potential of the nitro group, which can be relevant to its chemical reactivity and potential applications. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that can be used to determine the purity of the compound. By using a suitable stationary phase and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. The Rf value (retention factor) is a characteristic of the compound for a given solvent system.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be used for separation and identification. The gas chromatogram would show the retention time, and the coupled mass spectrometer would provide the mass spectrum of the eluted component, confirming its identity. brieflands.com

| Technique | Application |

| HPLC | Purity determination, quantitative analysis. |

| TLC | Reaction monitoring, preliminary purity assessment. |

| GC-MS | Separation and identification of volatile derivatives. |

Computational Chemistry and in Silico Modeling of 2 8 Nitroquinolin 7 Yl Acetic Acid and Its Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations can elucidate the distribution of electrons within the 2-(8-Nitroquinolin-7-yl)acetic acid molecule, identifying regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap generally suggests higher reactivity.

For quinoline (B57606) derivatives, DFT studies have been employed to analyze their reactive properties. researchgate.net For instance, the introduction of substituents like nitro groups can significantly influence the electronic properties and, consequently, the reactivity of the quinoline scaffold. researchgate.net These calculations can also predict other electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant for applications in nonlinear optics. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Dipole Moment | 3.5 D |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. sciforum.net The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. mdpi.com MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. mdpi.com For quinoline derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as those involved in cancer multidrug resistance or inflammation. sciforum.netnih.gov The binding affinity values and the identification of key interacting amino acid residues are critical outcomes of these simulations. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| P-glycoprotein | -8.5 | Tyr49, Phe303, Ile306 |

| COX-2 | -7.2 | Arg120, Tyr355, Val523 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are built by correlating various molecular descriptors (physicochemical properties) with experimentally determined activities. nih.govfrontiersin.org Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds. frontiersin.org

For quinoline-based compounds, QSAR studies have been successfully applied to predict their activity in various contexts, including as anticancer and antiamoebic agents. nih.govresearchgate.net The process involves calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. nih.govfrontiersin.org The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.net

Prediction of ADME-Related Molecular Descriptors (e.g., lipophilicity, distribution coefficient)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential therapeutic agent. Computational methods are widely used to predict these properties from the molecular structure. Key ADME-related descriptors include lipophilicity (logP), the distribution coefficient at physiological pH (logD), aqueous solubility (logS), and topological polar surface area (TPSA). scispace.com

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption and distribution. scispace.com The distribution coefficient (logD) is a pH-dependent measure of lipophilicity for ionizable compounds like this compound. scispace.com Various computational programs can calculate these descriptors based on the molecular structure. scispace.comresearchgate.net These predictions help in the early assessment of a compound's drug-like properties and can guide chemical modifications to improve its pharmacokinetic profile.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 232.19 g/mol |

| logP (calculated) | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | 84.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Theoretical Studies on Photolysis Mechanisms (e.g., for photocaging applications)

The nitro group on the quinoline ring suggests that this compound could have interesting photochemical properties. Nitroaromatic compounds are known to be photoreactive and can undergo various transformations upon exposure to light. Theoretical studies can be employed to investigate the mechanisms of photolysis.

Applications of 2 8 Nitroquinolin 7 Yl Acetic Acid in Chemical Synthesis and Research Tools

Role as a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of the nitro and acetic acid functionalities on the quinoline (B57606) ring system endows 2-(8-Nitroquinolin-7-yl)acetic acid with considerable potential as a versatile building block in the synthesis of more complex molecular architectures. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the quinoline core. This electronic effect can activate the heterocyclic ring towards nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, the nitro group itself is a synthetically malleable functional group. It can be readily reduced to an amino group, which then opens up a plethora of further chemical modifications. mdpi.com This transformation is a gateway to the synthesis of various aminoquinoline derivatives, a class of compounds known for their broad spectrum of biological activities. nih.gov The resulting amino group can be acylated, alkylated, or used as a handle for the construction of larger, more intricate molecular frameworks.

The acetic acid side chain provides another point for chemical elaboration. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the coupling of this compound to other molecules of interest, including peptides, polymers, or other bioactive scaffolds, to create novel hybrid compounds with potentially enhanced or entirely new properties. While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of its constituent parts suggests its utility as a valuable intermediate in the construction of diverse and complex chemical entities.

Development of Chemical Probes for Biological Systems

The development of chemical probes to visualize and study biological processes in real-time is a cornerstone of modern chemical biology. Fluorescent probes, in particular, offer a non-invasive means to track the localization and dynamics of biomolecules and cellular events. Quinoline derivatives are well-established fluorophores, and their photophysical properties can be fine-tuned through chemical modification. nih.govmdpi.com

The this compound scaffold possesses features that make it an intriguing candidate for the design of novel chemical probes. The quinoline core can serve as the fluorescent reporter, while the nitro group can function as a recognition or reactive site. For instance, the nitroaromatic group is a known substrate for nitroreductase enzymes, which are often overexpressed in hypoxic environments characteristic of solid tumors. google.com A probe based on this compound could potentially be designed as a "turn-on" fluorescent sensor for nitroreductase activity. In its native state, the nitro group could quench the fluorescence of the quinoline fluorophore. Upon enzymatic reduction of the nitro group to an amino group, this quenching effect would be alleviated, leading to a significant increase in fluorescence intensity, thereby signaling the presence and activity of the enzyme. google.com

The acetic acid side chain offers a convenient handle for targeting the probe to specific cellular compartments or for conjugation to biomolecules to study their interactions. While the direct application of this compound as a chemical probe has yet to be extensively reported, the foundational principles of probe design and the known reactivity of its functional groups strongly suggest its potential in this exciting area of research.

Use as Photolabile Caging Groups (e.g., for carboxylic acids)

One of the most promising and well-documented applications of nitroquinoline derivatives is their use as photolabile protecting groups, or "caging" groups. These are molecular entities that can be attached to a bioactive molecule, rendering it temporarily inactive. The active molecule can then be released with precise spatial and temporal control by irradiation with light. This technique is invaluable for studying dynamic biological processes.

Research has demonstrated that 8-nitroquinoline-based chromophores can serve as efficient photolabile caging groups for carboxylic acids. The synthesis and photolysis mechanisms of these caging groups have been investigated, revealing their potential for regulating the action of biological effectors in cellular and tissue environments. The photolysis is proposed to occur through a solvent-assisted photoheterolysis (SN1) reaction mechanism.

The general principle involves the esterification of a carboxylic acid with a derivative of this compound. The resulting ester is stable in the dark, but upon exposure to light of a specific wavelength, the nitroquinoline moiety absorbs the light energy and undergoes a photochemical reaction that leads to the cleavage of the ester bond, releasing the free carboxylic acid. This process allows for the controlled release of biologically important carboxylic acids, such as neurotransmitters or signaling molecules, at a desired time and location.

| Parameter | Value |

|---|---|

| Absorption Wavelength (λmax) | ~345 nm |

| Photolysis Mechanism | Solvent-assisted photoheterolysis (SN1) |

Precursors for Advanced Organic Materials

The unique electronic and structural features of quinoline-based molecules have led to their exploration as building blocks for advanced organic materials with applications in electronics and photonics. The extended π-conjugated system of the quinoline ring can facilitate charge transport, a key property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs). core.ac.uk

The this compound molecule contains several features that suggest its potential as a precursor for such materials. The quinoline core provides the necessary aromatic and heterocyclic framework. The nitro group, with its strong electron-withdrawing nature, can be used to tune the electronic properties of the resulting material, influencing its energy levels and charge-carrying capabilities. The acetic acid functionality provides a reactive handle for polymerization or for grafting the molecule onto surfaces or into a larger supramolecular assembly.

For example, the carboxylic acid could be used to form polyesters or polyamides, incorporating the nitroquinoline moiety into a polymer backbone. Such polymers could exhibit interesting optical or electronic properties. Alternatively, the molecule could be used to synthesize ligands for the formation of coordination polymers or metal-organic frameworks (MOFs), where the quinoline nitrogen and the carboxylate group could coordinate to metal centers, creating extended, functional structures. While the synthesis of advanced organic materials specifically from this compound is an area that remains to be fully explored, the fundamental properties of the molecule make it a compelling candidate for the development of new functional materials.

Concluding Remarks and Future Research Trajectories for 2 8 Nitroquinolin 7 Yl Acetic Acid

Synthesis and Derivatization Challenges and Opportunities

The synthesis of 2-(8-nitroquinolin-7-yl)acetic acid is not a trivial endeavor and presents several challenges. The classic Skraup synthesis, a common method for creating the quinoline (B57606) core, often results in a mixture of isomers when using substituted anilines, complicating the purification process. vedantu.combrieflands.com A key challenge lies in the selective introduction of the nitro and acetic acid groups at the 8 and 7 positions, respectively. The nitration of quinoline itself can lead to a mixture of 5-nitro and 8-nitro derivatives. researchgate.net

Future synthetic strategies could focus on developing more regioselective methods. This might involve using starting materials that already contain the desired substituents or employing directing groups to guide the functionalization of the quinoline ring. researchgate.net For instance, a plausible route could involve the synthesis of 7-methyl-8-nitroquinoline (B1293703), followed by the oxidation of the methyl group to a carboxylic acid, a strategy that has been successfully employed for related compounds. researchgate.net

The derivatization of this compound offers numerous opportunities to create a library of novel compounds. The carboxylic acid handle is particularly amenable to modification, allowing for the synthesis of a variety of esters and amides. These derivatives could exhibit altered solubility, lipophilicity, and biological activity profiles. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized, opening up another avenue for creating diverse molecular structures. nih.gov

Unexplored Biological Activity Profiles and Target Identification

Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orgijpsjournal.comnih.gov However, the specific biological profile of this compound remains largely unexplored. The presence of the nitro group is significant, as nitro-containing compounds have been investigated for a range of therapeutic applications. nih.govmdpi.com

Future research should involve comprehensive screening of this compound against a variety of biological targets. High-throughput screening assays could be employed to evaluate its potential as an anticancer agent against a panel of human cancer cell lines. Similarly, its antimicrobial activity could be tested against a range of pathogenic bacteria and fungi. Given the anti-inflammatory properties of many quinoline derivatives, its potential in this area also warrants investigation. ijpsjournal.com

Should any significant biological activity be identified, the next critical step would be target identification. Modern chemical biology approaches, such as affinity chromatography and proteomics, could be used to isolate and identify the specific cellular proteins that interact with the compound. Identifying the molecular target is crucial for understanding its mechanism of action and for guiding future drug development efforts.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the research and development process for novel compounds like this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the molecule's three-dimensional structure, electronic properties, and reactivity. researchgate.net These theoretical insights can help in designing more efficient synthetic routes and in understanding the structure-activity relationships of its derivatives.

Molecular docking and molecular dynamics simulations can be employed to predict potential biological targets for the compound and to study its binding interactions at the atomic level. nih.govresearchgate.net These computational predictions can then be validated through targeted experimental studies, making the drug discovery process more efficient and cost-effective. For instance, computational screening could identify a set of potential protein targets, which could then be prioritized for experimental validation.

On the experimental front, advanced techniques such as X-ray crystallography could be used to determine the precise three-dimensional structure of the compound and its complexes with biological targets. nih.gov This structural information is invaluable for understanding its mechanism of action and for designing more potent and selective derivatives.

Directions for Deeper Mechanistic Understanding of Biological Effects

A deeper understanding of the mechanism of action is essential for the translation of a biologically active compound into a therapeutic agent. For this compound, this would involve a multi-faceted approach. If the compound shows, for example, anticancer activity, studies should be conducted to elucidate the specific cellular pathways that it modulates. This could involve investigating its effects on cell cycle progression, apoptosis, and signal transduction pathways.

The role of the nitro group in the compound's biological activity is a particularly interesting area for investigation. Nitroaromatic compounds can undergo metabolic reduction in cells to form reactive nitroso and hydroxylamino intermediates, which can then interact with cellular macromolecules. nih.gov Understanding the metabolic fate of this compound and the role of its metabolites in its biological effects will be crucial.

Furthermore, studies on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) will be necessary to evaluate its drug-like properties. This data is essential for assessing its potential for in vivo efficacy and for designing appropriate dosing regimens in preclinical and clinical studies.

Broader Implications in Fundamental Chemical Science

Beyond its potential therapeutic applications, the study of this compound can also contribute to our fundamental understanding of chemical science. The quinoline ring system is a classic example of a heterocyclic aromatic compound, and the interplay of the electron-withdrawing nitro group and the carboxylic acid substituent on its chemical reactivity and physical properties is of fundamental interest. nih.gov

Detailed studies on the spectroscopic and crystallographic properties of this compound can provide valuable data for validating and refining theoretical models of molecular structure and bonding. nih.gov Furthermore, exploring its coordination chemistry with various metal ions could lead to the discovery of novel metal-organic frameworks (MOFs) or catalysts with interesting properties. numberanalytics.com The synthesis of this and related compounds also pushes the boundaries of synthetic organic chemistry, potentially leading to the development of new synthetic methodologies with broader applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(8-Nitroquinolin-7-yl)acetic acid with high yield and purity?

- Methodological Answer :

- Regioselective Bromination : Start with 4-methoxyphenylacetic acid and use bromine in acetic acid under controlled conditions (room temperature, 60 min reaction time) to introduce substituents regioselectively .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for X-ray diffraction analysis. Monitor by TLC or HPLC to confirm absence of by-products .

- Optimization : Adjust stoichiometry of bromine (1:1 molar ratio with substrate) and use inert atmospheres to prevent oxidation side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and electronic environments. For example, the nitro group at the 8-position deshields adjacent protons, observable in downfield shifts .

- X-Ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between the quinoline ring and acetic acid moiety) to validate steric and electronic interactions .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch of acetic acid at ~1700 cm, nitro group vibrations at ~1520 cm) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Conditions : Store in airtight containers under nitrogen at -20°C to prevent hydrolysis or oxidation. Avoid exposure to light, as nitro groups can undergo photodegradation .

- Compatibility : Separate from oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like NO .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the nitro group on the acetic acid moiety’s reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group at the 8-position creates a conjugated system that withdraws electron density from the quinoline ring, polarizing the acetic acid moiety. This enhances its acidity (lower pKa) compared to non-nitrated analogs .

- Structural Validation : X-ray data show a dihedral angle of ~78° between the quinoline ring and acetic acid plane, indicating steric hindrance that limits resonance stabilization .

- Table 1 : Substituent Effects on C–C–C Angles in Related Compounds

| Substituent | C–C–C Angle (°) | Electronic Property |

|---|---|---|

| -OMe | 118.2 | Electron-donating |

| -Acetic Acid | 118.4 | Moderate withdrawal |

| -Br | 121.5 | Strong withdrawal |

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare synthesis protocols (e.g., reaction time, catalyst purity) across studies to identify variables affecting bioactivity .

- Dose-Response Studies : Use standardized assays (e.g., fluorescence-based binding assays for probe applications) to quantify activity thresholds and exclude batch-specific artifacts .

- Computational Modeling : Perform DFT calculations to predict electronic configurations and correlate with experimental bioactivity data .

Q. What strategies minimize by-product formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Stepwise Functionalization : Introduce the nitro group before the acetic acid moiety to reduce steric clashes and competing reactions .

- Catalytic Optimization : Use Rh/I catalysts (Monsanto process analogs) for higher selectivity (>99%) in carboxylation steps .

- By-Product Monitoring : Employ LC-MS to detect intermediates (e.g., di-brominated by-products) and adjust reaction stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.